molecular formula C6H8F3N3 B3070858 3-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine CAS No. 1006448-59-4

3-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine

Cat. No.: B3070858
CAS No.: 1006448-59-4
M. Wt: 179.14 g/mol
InChI Key: INGJRWZVZFWGPQ-UHFFFAOYSA-N
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Description

3-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by the presence of a trifluoroethyl group, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine typically involves the reaction of 3-methyl-1H-pyrazole with 2,2,2-trifluoroethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and advanced purification techniques ensures consistent quality and efficiency. The industrial production methods are designed to minimize waste and environmental impact while maximizing output.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often require catalysts like palladium or nickel and solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

3-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a pharmaceutical intermediate for drug development.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 3-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The trifluoroethyl group enhances its binding affinity to certain enzymes and receptors, modulating their activity. The compound may inhibit or activate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
  • 1-(2-Chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

Uniqueness

3-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine is unique due to its specific trifluoroethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other similar pyrazole derivatives.

Properties

IUPAC Name

3-methyl-1-(2,2,2-trifluoroethyl)pyrazol-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F3N3/c1-4-5(10)2-12(11-4)3-6(7,8)9/h2H,3,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INGJRWZVZFWGPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1N)CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401219836
Record name 3-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401219836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1006448-59-4
Record name 3-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1006448-59-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401219836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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